delta-Amyrin
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Overview
Description
Delta-amyrin is a pentacyclic triterpenoid that is oleanane which has a double bond between positions 13 and 18, and in which the hydrogen at the 3beta position is replaced by a hydroxy group. It is a pentacyclic triterpenoid and a secondary alcohol. It derives from a hydride of an oleanane.
Scientific Research Applications
Anti-Obesity Potential
Delta-Amyrin, a pentacyclic triterpene, has demonstrated potential in obesity treatment. A study by (Melo et al., 2019) showed that α, β-Amyrin from Protium heptaphyllum significantly reduced fat accumulation in 3T3-L1 murine adipocytes. This effect was achieved through the modulation of lipid and carbohydrate metabolism, suggesting its therapeutic potential in obesity management.
Enzymatic Cyclization Research
Research on the enzymatic processes involving Delta-Amyrin has been explored. (Abe et al., 2004) studied the conversion of 24,30-bisnor-2,3-oxidosqualene into delta-amyrin by beta-amyrin synthase, revealing insights into the stereochemistry of this process.
Enhanced Synthesis in Yeast
Delta-Amyrin synthesis has been enhanced in Saccharomyces cerevisiae for industrial applications. (Liu et al., 2019) demonstrated a 200% increase in β-amyrin production through the optimization of the acetyl-CoA supply pathway, showcasing the potential for efficient triterpenoid biosynthesis.
Anti-Inflammatory and Analgesic Effects
Delta-Amyrin has been identified for its anti-inflammatory properties. (Medeiros et al., 2007) investigated the inhibitory actions of alpha-amyrin on mouse skin inflammation, revealing its potential for treating inflammatory diseases.
Metabolic Insights
Studies on the metabolic behavior of delta-amyrin have provided valuable insights. (Moreira et al., 2013) conducted an in vitro analysis of alpha and beta amyrin metabolism, offering crucial parameters for potential drug efficacy and safety.
Increased α-Amyrin Production
Efforts to increase the production of alpha-amyrin in engineered yeast have been successful. (Yu et al., 2020) achieved an 11-fold increase in α-amyrin yield, indicating the feasibility of commercial-scale production.
Angiogenesis in Vascular Endothelial Cells
Delta-Amyrin has been shown to induce angiogenesis, essential for treating ischemic vascular diseases. (Ishii et al., 2015) demonstrated that β-amyrin promotes tube-like structures formation in human umbilical vein endothelial cells, mediated by the Akt-eNOS signaling pathway.
properties
Product Name |
delta-Amyrin |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28-,29+,30+/m0/s1 |
InChI Key |
JOCIRBSYAYKMEF-YDPPSCFKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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